molecular formula C20H22N2O4 B11168521 Ethyl 4-[({4-[(2-methylpropanoyl)amino]phenyl}carbonyl)amino]benzoate

Ethyl 4-[({4-[(2-methylpropanoyl)amino]phenyl}carbonyl)amino]benzoate

Cat. No.: B11168521
M. Wt: 354.4 g/mol
InChI Key: WZUKJMBOXIQTQK-UHFFFAOYSA-N
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Description

Ethyl 4-[({4-[(2-methylpropanoyl)amino]phenyl}carbonyl)amino]benzoate is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a complex structure with multiple functional groups, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[({4-[(2-methylpropanoyl)amino]phenyl}carbonyl)amino]benzoate typically involves a multi-step process:

    Formation of Intermediate Compounds: The initial steps often involve the preparation of intermediate compounds such as 4-aminobenzoic acid derivatives and 4-[(2-methylpropanoyl)amino]benzoic acid.

    Coupling Reactions: These intermediates are then coupled using reagents like carbodiimides (e.g., DCC) to form the desired amide bonds.

    Esterification: The final step involves esterification, where the carboxylic acid group is converted to an ethyl ester using ethanol and an acid catalyst like sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[({4-[(2-methylpropanoyl)amino]phenyl}carbonyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: New esters or amides depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-[({4-[(2-methylpropanoyl)amino]phenyl}carbonyl)amino]benzoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s structural properties make it suitable for the development of novel materials with specific mechanical or chemical properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of Ethyl 4-[({4-[(2-methylpropanoyl)amino]phenyl}carbonyl)amino]benzoate involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors that recognize the compound’s functional groups.

    Pathways Involved: The compound may inhibit or activate specific biochemical pathways by binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-aminobenzoate: A simpler ester with similar structural features but lacking the additional amide groups.

    4-[(2-methylpropanoyl)amino]benzoic acid: Shares the amide functionality but differs in the ester group.

Uniqueness

This detailed overview highlights the synthesis, reactions, applications, and unique features of Ethyl 4-[({4-[(2-methylpropanoyl)amino]phenyl}carbonyl)amino]benzoate, making it a valuable compound in various scientific fields

Properties

Molecular Formula

C20H22N2O4

Molecular Weight

354.4 g/mol

IUPAC Name

ethyl 4-[[4-(2-methylpropanoylamino)benzoyl]amino]benzoate

InChI

InChI=1S/C20H22N2O4/c1-4-26-20(25)15-7-11-17(12-8-15)22-19(24)14-5-9-16(10-6-14)21-18(23)13(2)3/h5-13H,4H2,1-3H3,(H,21,23)(H,22,24)

InChI Key

WZUKJMBOXIQTQK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C(C)C

Origin of Product

United States

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